7-Chloro-4-(4-hydroxyanilino)quinoline is a heterocyclic compound featuring a quinoline core substituted with a chloro group and a hydroxyaniline moiety. This compound has garnered attention due to its potential pharmacological properties, particularly in medicinal chemistry. The presence of both the chloro and hydroxy groups enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.
The chemical behavior of 7-Chloro-4-(4-hydroxyanilino)quinoline is characterized by several key reactions:
7-Chloro-4-(4-hydroxyanilino)quinoline exhibits a range of biological activities:
The synthesis of 7-Chloro-4-(4-hydroxyanilino)quinoline can be achieved through several methods:
The applications of 7-Chloro-4-(4-hydroxyanilino)quinoline are diverse:
Interaction studies involving 7-Chloro-4-(4-hydroxyanilino)quinoline focus on its binding affinity and mechanism of action against various biological targets. For instance:
Several compounds share structural similarities with 7-Chloro-4-(4-hydroxyanilino)quinoline, each exhibiting unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-Chloroquinoline | Chloro group at position 7 | Antimalarial |
4-Aminoquinoline | Amino group at position 4 | Anticancer |
Hydroxychloroquine | Hydroxy group at position 6 | Antimalarial |
3-(Phenylamino)-7-chloroquinoline | Phenylamino substituent | Anticancer |
2-Methyl-7-chloroquinoline | Methyl group at position 2 | Antimicrobial |
Uniqueness: The unique combination of the chloro and hydroxyaniline groups in 7-Chloro-4-(4-hydroxyanilino)quinoline may contribute to its distinct biological profile compared to other derivatives, potentially enhancing its efficacy against specific targets.
7-Chloro-4-(4-hydroxyanilino)quinoline (C₁₅H₁₁ClN₂O) is a chlorinated quinoline derivative with a 4-hydroxyaniline substituent. Its structural uniqueness arises from the chloro group at position 7 and the phenolic hydroxyl group at the para position of the aniline moiety. Spectroscopic and computational studies confirm its planar quinoline core, while comparative analyses with analogs highlight its enhanced biochemical stability and target specificity.
The quinoline backbone consists of a bicyclic system with a benzene ring fused to a pyridine ring. X-ray diffraction data for analogous compounds, such as 4-anilinoquinolines, reveal that the chloro substituent at position 7 induces minimal steric hindrance but significantly enhances electronic interactions with biological targets. Molecular docking simulations demonstrate that the 4-hydroxyanilino group forms hydrogen bonds with key residues in enzyme active sites, such as SARS-CoV-2 main protease (Mpro), achieving a binding affinity of −7.8 kcal/mol.
Parameter | 7-Chloro-4-(4-hydroxyanilino)quinoline | 4-Anilinoquinoline |
---|---|---|
Planarity (Å) | 0.12 | 0.15 |
Bond Length C-Cl (Å) | 1.74 | N/A |
Dihedral Angle (°) | 3.8 | 5.2 |
FTIR: The compound exhibits characteristic peaks at:
¹H NMR (DMSO-d₆):
HRMS: Molecular ion peak at m/z 270.056 (calculated for C₁₅H₁₁ClN₂O).
The 4-hydroxyanilino group differentiates this compound from derivatives like 4-[(7-chloro-2-methoxyquinolin-4-yl)amino]phenol, which shows reduced solubility due to methoxy substitution. Key comparisons:
Compound | Solubility (g/L) | LogP | IC₅₀ (nM) |
---|---|---|---|
7-Chloro-4-(4-hydroxyanilino)quinoline | 0.024 | 4.41 | 12 |
4-Chloro-7-(trifluoromethyl)quinoline | 0.015 | 5.02 | 220 |
Amodiaquine | 0.18 | 3.89 | 55.6 |
The hydroxyl group improves hydrogen-bonding capacity, correlating with its lower IC₅₀ against Mpro compared to chloroquine (12 nM vs. 166 nM).
Corrosive;Irritant